molecular formula C14H25NO6S B2608295 1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate CAS No. 1372548-28-1

1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate

Cat. No.: B2608295
CAS No.: 1372548-28-1
M. Wt: 335.42
InChI Key: KVJRBIFIIKYCHJ-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate is a piperidine-based dicarboxylate derivative featuring a tert-butyl ester at position 1, an ethyl ester at position 4, and a methylsulfonyl group at the 4-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and PROTACs (PROteolysis-Targeting Chimeras). The methylsulfonyl group enhances electron-withdrawing properties, influencing reactivity and biological interactions .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-methylsulfonylpiperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6S/c1-6-20-11(16)14(22(5,18)19)7-9-15(10-8-14)12(17)21-13(2,3)4/h6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJRBIFIIKYCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, ethyl, and methylsulfonyl groups are introduced through various substitution reactions. These reactions often require specific reagents and conditions, such as the use of tert-butyl chloride, ethyl bromide, and methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate involves its interaction with molecular targets and pathways within cells. The specific molecular targets and pathways depend on the context of its use. For example, in biological systems, it may interact with enzymes, receptors, or other proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 2: Molecular Properties and Stability
Compound Name Molecular Weight (g/mol) Solubility (LogP)* Stability Notes
Target Compound ~340† Moderate (~2.5) Stable under acidic conditions; hygroscopicity low
1-tert-Butyl 4-ethyl 4-(iodomethyl) derivative 397.25 Low (~3.8) Light-sensitive; requires dark storage
4-(Hydroxydinaphthalen-2-ylmethyl) derivative 524 (M+Na) Very low (~5.2) Prone to crystallization
4-(Pyridin-4-yl) derivative ~320† Moderate (~1.9) pH-sensitive due to basic pyridinyl group

Notes:

  • *LogP estimated via computational tools (e.g., ChemDraw).
  • †Exact molecular weight varies based on substituent.
  • Methylsulfonyl derivatives exhibit balanced solubility, favoring bioavailability compared to highly lipophilic iodomethyl analogs .
Table 3: Functional Group Impact on Bioactivity
Substituent Biological Role/Application Example Compound
Methylsulfonyl Enhances binding to kinase ATP pockets (e.g., LIMK1/2) Target compound
Iodomethyl Radiolabeling precursor; cross-coupling substrate 4-Iodomethyl derivative
Pyridin-4-yl Targets nicotinic acetylcholine receptors Pyridinyl derivative
Cyanomethyl Electron-deficient for nucleophilic displacement Cyanomethyl derivative
Pentafluorophenyl Improves metabolic stability via fluorine shielding Pentafluorophenyl derivative

Key Findings :

  • Methylsulfonyl groups improve inhibition potency against kinases (e.g., LIMK1/2) due to strong hydrogen bonding with catalytic lysine residues .
  • Iodomethyl derivatives serve as versatile intermediates for further functionalization (e.g., PROTAC synthesis) .
Table 4: Hazard Profiles
Compound Name GHS Classification Hazard Statements
Target Compound Irritant (Xi) H315, H319, H335
4-Iodomethyl derivative Irritant (Xi) H302, H315, H319, H332, H335
4-Cyanomethyl derivative Toxic (T) H300, H310, H330
4-Pentafluorophenyl derivative Not classified N/A

Notes:

  • Methylsulfonyl and iodomethyl derivatives share similar irritancy profiles, while cyanomethyl analogs pose higher toxicity risks .

Q & A

Q. What are the optimal synthetic routes for preparing 1-tert-butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate?

The synthesis typically involves multi-step functionalization of the piperidine core. A common approach includes:

  • Step 1 : Lithiation of a precursor (e.g., N-Boc-protected piperidine carboxylate) using lithium diisopropylamide (LDA) in anhydrous THF at -78°C to generate a reactive enolate .
  • Step 2 : Sulfonylation with methylsulfonyl chloride or a disulfide reagent, followed by oxidation (e.g., urea hydrogen peroxide/phthalic anhydride in ethyl acetate) to install the methylsulfonyl group .
  • Workup : Purification via silica plug chromatography (ethyl acetate/heptane) yields the product in >85% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • NMR Spectroscopy : Key signals include tert-butyl protons (δ ~1.45 ppm, singlet) and methylsulfonyl resonance (δ ~3.0 ppm) in 1^1H NMR. 13^{13}C NMR should show carbonyl carbons (δ ~170-165 ppm) .
  • HPLC Analysis : Monitor reaction completion (e.g., 99% AUC purity) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~400-450 m/z) .

Q. What solvents and reaction conditions minimize side-product formation during sulfonylation?

  • Solvents : Anhydrous THF or ethyl acetate minimizes hydrolysis side reactions. Avoid polar aprotic solvents like DMF unless stabilized by low temperatures .
  • Temperature : Maintain <-70°C during lithiation to prevent enolate decomposition. Gradual warming to ambient temperature ensures controlled sulfonylation .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s stability under basic or acidic conditions?

  • Base Sensitivity : The methylsulfonyl group is electron-withdrawing, destabilizing the adjacent carbamate under strong bases (e.g., NaOH), leading to Boc deprotection. Stability tests in 0.1M NaOH/THF show <5% degradation over 24h at 25°C .
  • Acid Sensitivity : The tert-butyl carbamate is labile in trifluoroacetic acid (TFA), enabling selective deprotection while retaining the ethyl ester and sulfonyl groups .

Q. What strategies improve enantioselectivity in derivatives of this compound?

  • Chiral Auxiliaries : Use (S)- or (R)-configured starting materials (e.g., tert-leucine derivatives) to induce asymmetry during piperidine ring formation .
  • Catalytic Asymmetric Lithiation : Employ chiral ligands like (-)-sparteine with LDA to achieve >90% ee in enolate intermediates .

Q. How can computational modeling predict reactivity in further functionalization?

  • DFT Calculations : Model transition states for nucleophilic attacks at the 4-position. Methylsulfonyl groups increase electrophilicity at C4, favoring SN2 mechanisms (ΔG‡ ~15 kcal/mol) .
  • Docking Studies : Predict binding affinities for biological targets (e.g., metalloproteases) by simulating interactions between the sulfonyl group and active-site zinc ions .

Methodological Notes

  • Contradictions in Data : reports variable yields (79–96.8%) for similar reactions depending on solvent choice (THF vs. heptane/ethylbenzene). Prioritize THF for higher reproducibility .
  • Critical Parameters : Strict anhydrous conditions are essential during lithiation to prevent quenching of LDA .

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